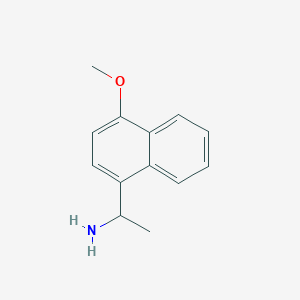
1-(4-Methoxy-naphthalen-1-yl)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-naphthalen-1-yl)-ethylamine, also known as 4-MNE, is a synthetic organic compound used in research and is gaining increasing attention in the scientific community. It is an aromatic amine with a molecular weight of 228.33 g/mol and a melting point of 81-83°C. 4-MNE has been found to have a variety of applications in the laboratory, from tissue culture to drug screening, due to its unique properties.
科学的研究の応用
Fluorescence Spectral Studies
One application involves the interaction of related compounds with Bovine Serum Albumin (BSA) for fluorescence spectral studies. These studies help in understanding protein binding and drug delivery mechanisms (Ghosh, Rathi, & Arora, 2016).
Synthesis of Non-ulcerogenic Agents
Another study explored the synthesis of derivatives with anti-inflammatory and analgesic properties. These compounds were assessed for their potential as non-ulcerogenic agents, indicating their therapeutic applications without causing gastric lesions (Berk, Erol, Kupeli, & Yeşilada, 2009).
Metal Complexes Characterization
The compound has also been used in the preparation and spectroscopic characterization of transition metal complexes. Such complexes have implications in catalysis, materials science, and the study of metal-ligand interactions (Al-Daffaay, 2022).
Anticancer Drug Development
Research into analogs of 1-(4-Methoxy-naphthalen-1-yl)-ethylamine led to the development of potential anticancer drugs. These studies focus on inducing cell death in various cancer cell lines, presenting a promising outlook for cancer therapy (Nishizaki, Kanno, Tsuchiya, Kaku, Shimizu, & Tanaka, 2014).
Chemosensors for Metal Ions
The compound's derivatives have been synthesized and characterized as chemosensors for transition metal ions. These chemosensors exhibit selective recognition abilities, which are crucial for environmental monitoring and the chemical industry (Gosavi-Mirkute et al., 2017).
Synthesis Methods Development
There's ongoing research into developing efficient methods for synthesizing N-substituted (naphth-1-yl)methylamines, which serve as precursors for biologically active substances. These methods are pivotal for pharmaceutical research and development (Kazakov, 2003).
特性
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAIGLPMZKYVEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-naphthalen-1-yl)-ethylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

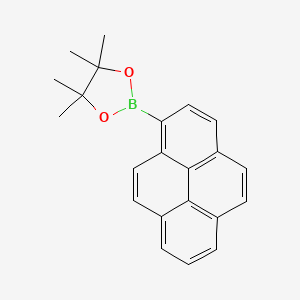
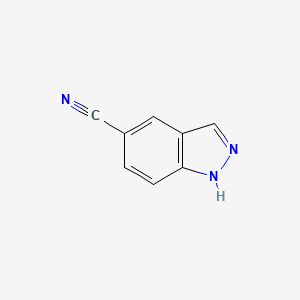
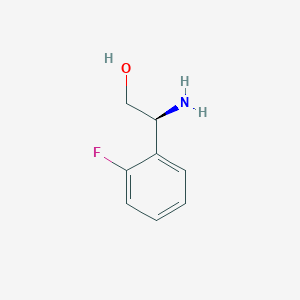

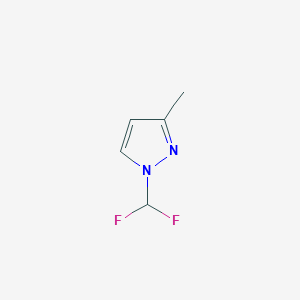
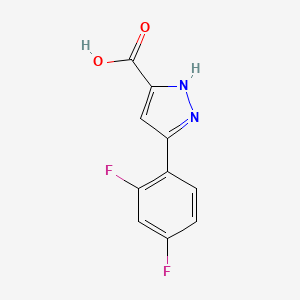
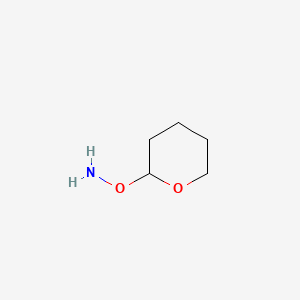
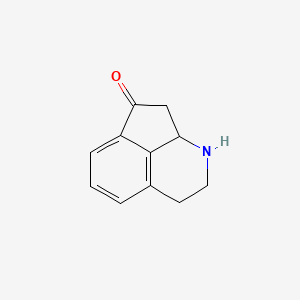
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile](/img/structure/B1312028.png)
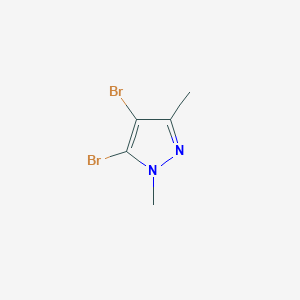
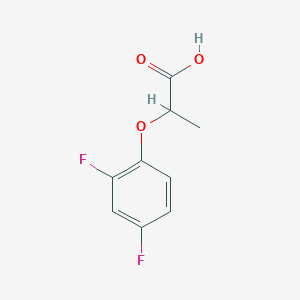
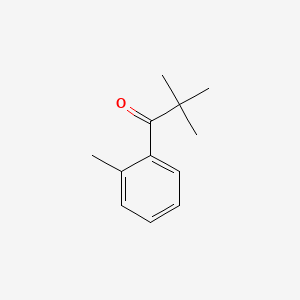
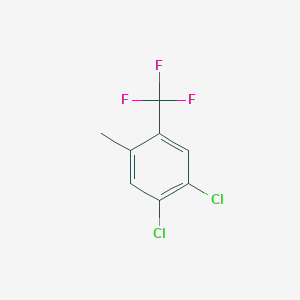
![Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B1312052.png)